3,7-Dibromoheptanoic acid 3,7-Dibromoheptanoic acid
Brand Name: Vulcanchem
CAS No.: 121980-73-2
VCID: VC19150835
InChI: InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11)
SMILES:
Molecular Formula: C7H12Br2O2
Molecular Weight: 287.98 g/mol

3,7-Dibromoheptanoic acid

CAS No.: 121980-73-2

Cat. No.: VC19150835

Molecular Formula: C7H12Br2O2

Molecular Weight: 287.98 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dibromoheptanoic acid - 121980-73-2

Specification

CAS No. 121980-73-2
Molecular Formula C7H12Br2O2
Molecular Weight 287.98 g/mol
IUPAC Name 3,7-dibromoheptanoic acid
Standard InChI InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11)
Standard InChI Key FQCHBIVZWCAAHC-UHFFFAOYSA-N
Canonical SMILES C(CCBr)CC(CC(=O)O)Br

Introduction

Structural Characteristics of 3,7-Dibromoheptanoic Acid

Molecular Architecture

The compound’s backbone consists of a heptanoic acid chain (CH3(CH2)5COOHCH_3-(CH_2)_5-COOH) modified by bromine atoms at the third and seventh positions. The IUPAC name, 3,7-dibromoheptanoic acid, reflects this substitution pattern . The SMILES notation C(CCBr)CC(CC(=O)O)BrC(CCBr)CC(CC(=O)O)Br explicitly defines the branching: a bromine atom attaches to the third carbon (C3C_3) and another to the terminal seventh carbon (C7C_7), while the carboxylic acid group occupies the first position (C1C_1) .

The spatial arrangement of bromine atoms creates a 1,4-dibromo relationship across the chain, which may influence intermolecular interactions such as halogen bonding. Computational models of its 3D conformer reveal a bent configuration due to steric effects between the bromine atoms and the carboxyl group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H12Br2O2C_7H_{12}Br_2O_2
Molecular Weight287.98 g/mol
InChIInChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11)
InChIKeyFQCHBIVZWCAAHC-UHFFFAOYSA-N

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Carboxylic Acid Group: Participates in acid-base reactions, esterification, and amidation. For instance, reaction with thionyl chloride (SOCl2SOCl_2) converts it to 3,7-dibromoheptanoyl chloride, a precursor for acylations .

  • Bromine Substituents: Serve as leaving groups in nucleophilic substitutions. The C3C_3-Br bond, being less hindered than C7C_7-Br, may undergo faster substitution with nucleophiles like hydroxide or amines .

Notably, the distance between bromine atoms reduces intramolecular elimination reactions, making it more stable than vicinal dibromo analogs .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated carboxylic acids are pivotal in drug synthesis. For example, 3,4-dibromobenzoic acid (CAS 619-03-4) is a precursor to anticonvulsants . By analogy, 3,7-dibromoheptanoic acid could undergo Suzuki coupling to introduce aryl groups, enabling access to bioactive molecules like non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Development

Bromine’s electronegativity enhances pesticidal activity by disrupting microbial electron transport chains. The compound’s aliphatic chain may improve soil mobility compared to aromatic analogs like 3,4-dibromobenzoic acid, making it a candidate for herbicide formulations .

Comparative Analysis with Related Compounds

Positional Isomerism Effects

Comparing 3,7-dibromoheptanoic acid to its isomers reveals stark contrasts:

  • 2,6-Dibromoheptanoic Acid (CID 23161077): Bromine at C2C_2 and C6C_6 increases steric hindrance near the carboxyl group, reducing esterification yields compared to the 3,7 isomer .

  • 3,5-Dibromohexanoic Acid (CID 71388526): Shorter carbon chain decreases lipophilicity, impacting membrane permeability in biological systems .

Table 2: Structural Comparison of Dibromo Alkanoic Acids

CompoundMolecular FormulaBromine PositionsMolecular Weight (g/mol)
3,7-Dibromoheptanoic acidC7H12Br2O2C_7H_{12}Br_2O_23, 7287.98
2,6-Dibromoheptanoic acidC7H12Br2O2C_7H_{12}Br_2O_22, 6287.98
3,5-Dibromohexanoic acidC6H10Br2O2C_6H_{10}Br_2O_23, 5273.95

Future Research Directions

  • Synthetic Optimization: Develop catalytic bromination methods to improve yield and selectivity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.

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